molecular formula C14H10ClFN2OS B4070563 4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B4070563
M. Wt: 308.8 g/mol
InChI Key: NELDTRJQUVTELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a thieno[2,3-d]pyrimidine derivative that has demonstrated promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine involves the inhibition of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the activity of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins, which are involved in the regulation of immune responses. The compound has also been shown to inhibit the activity of certain kinases that are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. The compound has also been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. The compound has also demonstrated good pharmacokinetic properties, including good oral bioavailability and long half-life. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of 4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine. One direction is to explore the compound's potential therapeutic applications for other diseases, such as viral infections and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to investigate the compound's safety and toxicity profile in preclinical and clinical trials.

Scientific Research Applications

4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of these diseases.

properties

IUPAC Name

4-(3-chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2OS/c1-7-8(2)20-14-12(7)13(17-6-18-14)19-9-3-4-11(16)10(15)5-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELDTRJQUVTELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-fluorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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